molecular formula C6H5N3O B1400870 7H-pyrrolo[2,3-c]pyridazin-4-ol CAS No. 1269822-97-0

7H-pyrrolo[2,3-c]pyridazin-4-ol

Cat. No.: B1400870
CAS No.: 1269822-97-0
M. Wt: 135.12 g/mol
InChI Key: NAJJFOGIBOIKQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common method involves the cyclization of appropriate precursors under specific conditions.

    Multi-step Synthesis: Another method involves a multi-step synthesis starting from pyridazine derivatives.

Industrial Production Methods: Industrial production methods for 7H-pyrrolo[2,3-c]pyridazin-4-ol are not well-documented in the literature. the scalability of the above synthetic routes can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazinone derivatives, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: 7H-pyrrolo[2,3-c]pyridazin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. It serves as a core structure in the development of kinase inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications. Its derivatives are explored for their potential use in creating new materials with unique properties .

Mechanism of Action

The mechanism of action of 7H-pyrrolo[2,3-c]pyridazin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-c]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-8-9-6-4(5)1-2-7-6/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJJFOGIBOIKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304980
Record name 7H-Pyrrolo[2,3-c]pyridazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269822-97-0
Record name 7H-Pyrrolo[2,3-c]pyridazin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269822-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-c]pyridazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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